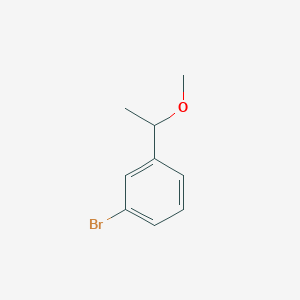

1-Bromo-3-(1-methoxyethyl)benzene

Übersicht

Beschreibung

1-Bromo-3-(1-methoxyethyl)benzene, also known as 1-Bromo-3-methoxyethylbenzene, is an organic compound with the molecular formula C8H10BrO. It is a colorless, crystalline solid that is insoluble in water. This compound is widely used in scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Facile Synthesis of Isoindoles

1-Bromo-3-(1-methoxyethyl)benzene is utilized in the synthesis of isoindoles. A study by Kuroda and Kobayashi (2015) describes a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles using 2-(dialkoxymethyl)phenyllithium compounds, which include derivatives of 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).

Total Synthesis of Natural Products

The compound is used in the total synthesis of biologically active natural products. Akbaba et al. (2010) reported synthesizing a natural product starting from a derivative of 1-bromo-3-(1-methoxyethyl)benzene, demonstrating its application in the creation of complex organic compounds (Akbaba et al., 2010).

Building Blocks for Molecular Electronics

Stuhr-Hansen et al. (2005) presented the use of 1-bromo-4-(methoxymethyl)benzene, a similar compound, as a precursor for the synthesis of molecular wires, highlighting its significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis and Properties of Aryl Bromides

Sterically Hindered Aryl Bromides

Steele et al. (2004) explored the synthesis and properties of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a structurally related compound, providing insights into the behavior of sterically hindered aryl bromides (Steele, Micha‐Screttas, & Screttas, 2004).

Synthesis of Ethynylferrocene Compounds

The research by Fink et al. (1997) demonstrates the synthesis of ethynylferrocene compounds using derivatives of 1-bromo-3-(1-methoxyethyl)benzene. These compounds have applications in electrochemical studies, showcasing the versatility of this chemical in synthesizing functional materials (Fink et al., 1997).

Applications in Organic Synthesis

Arylation in Fragrance Synthesis

Scrivanti et al. (2008) utilized derivatives of 1-bromo-3-(1-methoxyethyl)benzene in the arylation of β-methallyl alcohol, which is significant in the synthesis of floral fragrances. This study indicates the compound's relevance in fragrance chemistry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Electrochemical Bromination

Kulangiappar, Anbukulandainathan, and Raju (2014) investigated the electrochemical bromination of 4-methoxy toluene, a related compound, highlighting the importance of such processes in organic synthesis (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-3-(1-methoxyethyl)benzene is the benzene ring. The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

1-Bromo-3-(1-methoxyethyl)benzene undergoes electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can participate in electrophilic aromatic substitution reactions, which are fundamental to many biochemical pathways .

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially alter the structure of biomolecules containing benzene rings .

Eigenschaften

IUPAC Name |

1-bromo-3-(1-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSUFDOUHNDHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

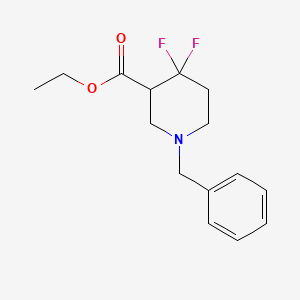

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)